Product packaging for Benzene, (2-phenoxy-2-propenyl)-(Cat. No.:CAS No. 827615-88-3)

Benzene, (2-phenoxy-2-propenyl)-

Cat. No.: B14213702
CAS No.: 827615-88-3
M. Wt: 210.27 g/mol
InChI Key: UDXQNCDHCUJPDN-UHFFFAOYSA-N
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Description

Benzene, (2-phenoxy-2-propenyl)- is a chemical compound of interest in organic chemistry and materials science research. Its structure suggests potential utility as a synthetic intermediate or building block for the development of more complex molecules. Researchers may investigate its properties and reactivity for applications in novel polymer design or as a precursor in pharmaceutical R&D. The mechanism of action for this compound is dependent on the specific chemical reaction or biological system under investigation. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Handling should only be performed by qualified laboratory personnel. Note: Specific physical, chemical, and spectral data for this compound were not available in the search results and require confirmation from authoritative sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B14213702 Benzene, (2-phenoxy-2-propenyl)- CAS No. 827615-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827615-88-3

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenoxyprop-2-enylbenzene

InChI

InChI=1S/C15H14O/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,1,12H2

InChI Key

UDXQNCDHCUJPDN-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Contextualization of Phenoxy and Propenyl Substituted Benzene Derivatives

Substituted benzene (B151609) derivatives are fundamental building blocks in a vast array of chemical applications, from pharmaceuticals to advanced polymers. nih.govfrontiersin.org The properties of these compounds are profoundly influenced by the nature of the substituents on the aromatic ring. oregonstate.edu

Phenoxy derivatives, characterized by a phenyl group linked to an oxygen atom, are particularly notable for their contribution to materials science. They form the basis of phenoxy resins, a class of high-molecular-weight thermoplastics renowned for their exceptional toughness, adhesion, flexibility, and chemical resistance. huntsman.comeschemy.comastm.orgphlextek.com These properties make them valuable as performance-enhancing additives in epoxy systems, coatings for challenging substrates like glass and polished metals, and as strengthening agents in carbon fiber composites. huntsman.com The robustness of the ether linkage and the rigidity of the benzene rings in the polymer backbone contribute to these desirable characteristics. eschemy.com

On the other hand, propenyl-substituted benzenes are prevalent in nature and serve as crucial intermediates in organic synthesis. The allyl group (a propenyl group with the double bond between the second and third carbon from the point of attachment) is a particularly reactive handle that allows for a wide range of chemical transformations. Compounds bearing these moieties are often precursors to a variety of other functionalized molecules.

The table below summarizes the properties of representative phenoxy and propenyl-substituted benzene derivatives, illustrating the diverse characteristics these substituents impart.

Compound NameStructureKey Properties
Phenol (B47542) C₆H₅OHBuilding block for resins, antiseptics, and chemical synthesis. frontiersin.org
Anisole (B1667542) C₆H₅OCH₃Precursor to perfumes, pharmaceuticals, and a common solvent.
Allylbenzene (B44316) C₆H₅CH₂CH=CH₂Isomerizes to propenylbenzene, a precursor to polymers and fine chemicals.
Phenoxy Resin (general repeating unit) [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CH₂-CH(OH)-CH₂-]nHigh toughness, adhesion, and thermal stability. huntsman.comastm.org

Significance of the 2 Phenoxy 2 Propenyl Moiety in Synthetic Chemistry and Advanced Materials Research

The specific arrangement of a phenoxy group on the second carbon of a propenyl-substituted benzene (B151609), as in Benzene, (2-phenoxy-2-propenyl)-, creates a unique structural motif with potential applications in both synthetic chemistry and materials science. While direct research on this moiety is scarce, its potential can be inferred from the known utility of its components.

In medicinal chemistry, the phenoxy group is considered a "privileged scaffold," appearing in numerous approved drugs. frontiersin.org Its presence can influence a molecule's binding affinity to biological targets and its metabolic stability. acs.org Similarly, the thiophene (B33073) ring, a bioisostere of the benzene ring, is also a key component in many pharmaceuticals, highlighting the importance of aromatic systems in drug design. nih.gov The combination of a phenoxy group with a reactive propenyl linker could offer a novel template for the design of new therapeutic agents.

In the realm of advanced materials, the 2-phenoxy-2-propenyl moiety presents intriguing possibilities as a monomer for polymerization. The presence of the vinyl group allows for addition polymerization, while the phenoxy and benzene rings would impart rigidity, thermal stability, and potentially enhanced adhesive properties to the resulting polymer, akin to traditional phenoxy resins. eschemy.comphlextek.com The specific substitution pattern could lead to polymers with novel optical or electronic properties. Epoxy-modified phenoxy resins, for instance, are used to improve the fracture toughness of materials used in the aerospace industry. researchgate.net

Potential Application AreaRationale based on Structural Moieties
Monomer for Specialty Polymers The vinyl group allows for polymerization, while the aromatic phenoxy and benzene groups can enhance thermal stability and mechanical strength. eschemy.comphlextek.com
Scaffold in Medicinal Chemistry The phenoxy group is a known pharmacophore, and the overall structure provides a unique three-dimensional arrangement for interaction with biological targets. frontiersin.org
Cross-linking Agent The reactive double bond could be used to cross-link other polymer chains, improving their properties.
Functionalized Surface Coatings The adhesive properties associated with phenoxy resins suggest potential for creating specialized coatings. huntsman.com

Challenges and Opportunities in the Study of Complex Aryl Allyl Ether Architectures

Strategies for Constructing the Core Benzene-Propenyl Framework

Friedel-Crafts Alkylation Approaches for Aryl-Allyl Bond Formation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. masterorganicchemistry.com It involves an electrophilic aromatic substitution where an alkyl group is introduced onto the benzene ring. byjus.compharmaguideline.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). pharmaguideline.comnumberanalytics.com

In the context of synthesizing propenylbenzenes, allyl halides (e.g., allyl bromide) or allyl alcohol can serve as the alkylating agent. sciencemadness.org The reaction mechanism begins with the formation of an electrophilic carbocation from the alkylating agent, facilitated by the Lewis acid catalyst. byjus.compw.live For instance, with an alkyl halide, the Lewis acid coordinates to the halogen, making it a better leaving group and promoting the formation of a carbocation. masterorganicchemistry.com This carbocation then attacks the electron-rich benzene ring, leading to the formation of an arenium ion intermediate. pw.live Subsequent deprotonation restores the aromaticity of the ring and yields the alkylated product. pharmaguideline.compw.live

However, the Friedel-Crafts alkylation is beset by several limitations:

Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. pw.livelibretexts.org Using a large excess of the aromatic compound can help minimize this side reaction. pharmaguideline.compw.live

Carbocation Rearrangements: The intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to a mixture of products with different alkyl group structures. masterorganicchemistry.compw.livelibretexts.org This is a significant issue, especially when using primary alkyl halides. libretexts.org

Substrate Limitations: The reaction is not suitable for aromatic rings substituted with strongly deactivating groups (e.g., nitro groups) or basic amino groups, which can react with the catalyst. byjus.comlibretexts.orglibretexts.org Additionally, aryl and vinylic halides are generally unreactive under these conditions due to the high energy required to form the corresponding carbocations. byjus.comlibretexts.org The use of carcinogenic benzene is also a notable drawback. sciencemadness.org

When using allyl alcohol, acidic conditions can generate the allylic carbocation, but this approach is often plagued by extensive polymerization side reactions. sciencemadness.org

The choice of catalyst in Friedel-Crafts alkylation significantly impacts the reaction's rate, selectivity, and the extent of side reactions. numberanalytics.comnumberanalytics.com Stronger Lewis acids like AlCl₃ are more effective at generating the carbocation and can lead to faster reaction rates. numberanalytics.comnumberanalytics.com However, they can also promote side reactions such as polymerization and hydrobromination of the olefin product. sciencemadness.org Weaker Lewis acids, such as zinc chloride (ZnCl₂), may offer better control and reduce the extent of such side reactions. sciencemadness.orgnumberanalytics.com

The regioselectivity of the alkylation is primarily governed by the electronic properties of the substituents already present on the aromatic ring. numberanalytics.comnumberanalytics.com Electron-donating groups direct the incoming alkyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. numberanalytics.com The steric properties of both the substrate and the alkylating agent also play a role in determining the regioselectivity. numberanalytics.com In recent years, there has been a move towards using solid acid catalysts like zeolites, which can improve selectivity and reduce the environmental impact of the reaction. numberanalytics.comresearchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Alkylation

CatalystRelative StrengthAdvantagesDisadvantages
AlCl₃StrongHigh reactivity, effective for less reactive substrates. numberanalytics.comnumberanalytics.comProne to causing rearrangements and polyalkylation. pw.live
FeCl₃ModerateLess reactive than AlCl₃, can offer better control. numberanalytics.comCan still lead to side reactions.
BF₃WeakerCan improve regioselectivity. numberanalytics.comLess effective at generating carbocations. numberanalytics.com
ZnCl₂WeakerReduces hydrobromination side reactions compared to stronger Lewis acids. sciencemadness.orgLower reactivity.
ZeolitesSolid AcidImproved selectivity, environmentally friendlier, reusable. numberanalytics.comresearchgate.netMay require higher temperatures.

Grignard Reaction Pathways for Propenylbenzene Synthesis

The Grignard reaction provides an alternative and powerful method for forming carbon-carbon bonds. mnstate.eduwisc.edu This reaction involves the use of an organomagnesium halide (Grignard reagent), which acts as a potent nucleophile. wisc.eduadichemistry.com For the synthesis of propenylbenzenes, a common approach is the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with an allyl halide like allyl bromide. sciencemadness.org

The Grignard reagent is typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduacs.org The reaction is sensitive to moisture and oxygen, requiring an inert atmosphere and dry solvents. sciencemadness.orgacs.org Once formed, the Grignard reagent attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the desired aryl-allyl bond. adichemistry.com

While the Grignard reaction offers good yields, it can be operationally complex due to the stringent reaction conditions required. sciencemadness.org

A patent describes a method for synthesizing n-propylbenzene where benzyl (B1604629) chloride reacts with magnesium to form a Grignard reagent, which then reacts with an ethylating agent. google.com This highlights the versatility of Grignard reagents in creating substituted benzenes.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkene Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods often offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgwikipedia.org This reaction is widely used to create carbon-carbon bonds to form conjugated systems, including styrenes and biaryl compounds. libretexts.orgwikipedia.org The first Suzuki-type cross-coupling was reported in 1979 by Akira Suzuki and Norio Miyaura. libretexts.org

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

For the synthesis of a propenylbenzene, a Suzuki coupling could involve the reaction of an arylboronic acid with an allyl halide or an allylboronic acid with an aryl halide. The reaction generally proceeds with retention of the stereochemistry of the double bond. wikipedia.orgharvard.edu The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often used to enhance the reactivity of the catalyst. libretexts.org

Installation and Functionalization of the Phenoxy Moiety

The formation of the aryl-O-alkyl ether bond is a critical step in the synthesis of the target compound. This can be achieved through various etherification strategies, most notably the nucleophilic substitution reaction involving a phenoxide and a suitable alkyl electrophile.

The synthesis of alkyl aryl ethers is a fundamental transformation in organic chemistry. researchgate.netnih.gov While the Williamson ether synthesis, developed over 150 years ago, remains a common method, it can be inefficient for more complex molecules, particularly with secondary alcohols. researchgate.net Modern methods often employ transition-metal catalysis to facilitate the coupling of aryl halides with a wide range of alcohols. organic-chemistry.org For instance, copper-catalyzed cross-coupling reactions using ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) or N,N-dimethylglycine allow for the etherification of aryl iodides and bromides with primary and secondary alcohols under relatively mild conditions. organic-chemistry.org Another approach involves the direct addition of phenols to olefins, a reaction that can be catalyzed by strong acids like triflic acid or gold complexes such as Ph₃PAuOTf. organic-chemistry.org

A primary method for forming the aryl-O-alkyl bond is through a nucleophilic aromatic substitution (SNAr) or, more commonly for this structure, an SN2 reaction where a phenoxide anion acts as the nucleophile. libretexts.org The reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide ion, which then attacks an electrophilic carbon atom, displacing a leaving group. plos.org This process is highly effective for synthesizing (prop-2-ynyloxy)benzene derivatives by reacting substituted phenols with propargyl bromide. plos.orgresearchgate.net The phenoxide ion, generated by a base, attacks the carbon atom bearing the bromide, leading to the formation of the ether linkage in an SN2-type reaction. researchgate.net For the reaction to be successful, the aryl halide must often be "activated" by strongly electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

The efficiency and yield of nucleophilic substitution reactions involving phenoxides are highly dependent on the choice of base and solvent. The base is required to deprotonate the phenol, and its strength can influence the reaction rate. Mild bases like potassium carbonate (K₂CO₃) have proven effective, providing good reaction conditions without affecting the aromatic ring. plos.org Harsher bases such as sodium hydroxide (B78521) (NaOH) or lithium hydride (LiH) can sometimes deactivate the aromatic ring or lead to side reactions. plos.org

The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Aprotic polar solvents are known to favor SN2-type reactions. plos.orgresearchgate.net Acetone, for example, provides excellent solvation for these reactions and leads to high yields. researchgate.net The optimization of these conditions is critical, as demonstrated in the synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, where different combinations of bases and solvents were tested to maximize yield. plos.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene Data adapted from a study on the synthesis of (prop-2-ynyloxy)benzene derivatives. plos.org

Strategies for Introducing the Phenoxy Group onto the Propenyl Chain

Directly installing a phenoxy group onto a pre-existing propenyl chain can be accomplished through several strategies. One method is the nucleophilic vinylic substitution (SNV) on an activated alkene, such as an α-haloenone. researchgate.net In these systems, a phenoxide nucleophile can attack the β-carbon of the α,β-unsaturated ketone (Michael addition), followed by elimination of the halide to form the vinyl ether. researchgate.net Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool. For example, the coupling of phenols with vinyl halides, catalyzed by a Ni/Cu system, offers a route to aryl-vinyl ethers. organic-chemistry.org Another strategy involves the iridium-catalyzed enantioselective and regioselective allylic etherification, where aryloxides react with achiral allylic electrophiles to produce chiral allylic aryl ethers with high enantioselectivity. organic-chemistry.org

Chemo-Enzymatic Synthesis Approaches for Propenylbenzene Derivatives

In response to a growing demand for environmentally friendly synthetic methods, chemo-enzymatic approaches have been developed for the functionalization of propenylbenzene derivatives. livescience.io These methods combine chemical steps with biological catalysis, often leveraging the high selectivity of enzymes. frontiersin.org A prominent two-step biocatalytic method has been developed for the synthesis of oxygenated propenylbenzene derivatives, such as those derived from isosafrole, anethole, and isoeugenol. frontiersin.orgdntb.gov.ua

The first step is a chemo-enzymatic epoxidation. nih.gov This reaction uses a lipase (B570770), such as the immobilized lipase B from Candida antarctica (Novozym 435), to catalyze the in situ formation of a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. frontiersin.orgnih.gov This peracid then epoxidizes the double bond of the propenylbenzene. Subsequent hydrolysis of the epoxide yields the corresponding diol. nih.govnih.gov The second step involves the microbial oxidation of the resulting diol mixture into α-hydroxy ketones using bacterial strains like Dietzia sp. or Rhodococcus erythropolis. livescience.iofrontiersin.org This chemo-enzymatic cascade provides access to valuable oxygenated derivatives with yields for the hydroxy ketone formation ranging from 36% to 62.5%. dntb.gov.uanih.gov

Table 2: Two-Step Chemo-Enzymatic Synthesis of Oxygenated Propenylbenzene Derivatives Based on a two-step biocatalytic synthesis process involving epoxidation/hydrolysis and subsequent microbial oxidation. frontiersin.orgnih.gov

Derivatization Pathways for Analogue Synthesis of Benzene, (2-phenoxy-2-propenyl)-

The structural framework of "Benzene, (2-phenoxy-2-propenyl)-" offers multiple sites for chemical modification, enabling the generation of a library of analogues with varied electronic and steric properties. These derivatization strategies can be broadly categorized into two main approaches: functional group interconversions on the propenyl side chain and modifications of the substituents on the phenoxy ring.

Functional Group Interconversions on the Propenyl Moiety

A key transformation for accessing the 2-propenyl isomer is the isomerization of the more readily available allyl aryl ethers ("Benzene, (2-propenyloxy)-"). This double-bond migration can be catalyzed by various transition metal complexes, with ruthenium-based catalysts being particularly effective. For instance, complexes like [RuClH(CO)(PPh₃)₃] have been shown to quantitatively convert allyl ethers to their 1-propenyl derivatives. researchgate.net The E/Z selectivity of this isomerization can be controlled by the choice of catalyst system. researchgate.net

Further functionalization of the propenyl double bond can be achieved through various addition reactions. For example, hydrogenation would yield the corresponding saturated propyl ether. The heat of hydrogenation for a related compound, allylbenzene (B44316), to form propylbenzene (B89791) has been determined to be -126 ± 0.8 kJ/mol, indicating the thermodynamic driving force for such a reaction. nist.gov

Other potential interconversions on the propenyl moiety, based on general organic methodologies, could include:

Oxidation: Cleavage of the double bond through ozonolysis would yield a ketone and formaldehyde, providing a route to further derivatization.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would introduce vicinal dihalides, which can serve as precursors for a variety of other functional groups.

Epoxidation: Reaction with a peroxy acid would form an epoxide, a versatile intermediate for nucleophilic ring-opening reactions.

These transformations are summarized in the table below:

Reaction Reagents Product Type Potential for Further Derivatization
IsomerizationRuthenium catalysts (e.g., [RuClH(CO)(PPh₃)₃])1-Propenyl etherControl of E/Z stereochemistry
HydrogenationH₂, Pd/CPropyl etherSaturated side chain
Ozonolysis1. O₃; 2. DMSKetone and formaldehydeCarbonyl chemistry
HalogenationBr₂, Cl₂Vicinal dihalideNucleophilic substitution
Epoxidationm-CPBAEpoxideRing-opening reactions

Modification of the Phenoxy Substituent

The aromatic ring of the phenoxy group provides another avenue for structural diversification through electrophilic and nucleophilic aromatic substitution reactions. The nature of the substituents on the phenoxy ring can significantly influence the reactivity and properties of the resulting analogues.

A common strategy for introducing substituents onto the phenoxy ring is through the Williamson ether synthesis, starting with a substituted phenol. The reaction of various substituted phenols with propargyl bromide in the presence of a base like potassium carbonate has been shown to produce a range of (prop-2-ynyloxy)benzene derivatives in good yields. plos.org This suggests that a similar approach with a suitable 2-propenyl electrophile would be effective for synthesizing substituted "Benzene, (2-phenoxy-2-propenyl)-" analogues. The success of this reaction is influenced by the electronic nature of the substituents on the phenol, with electron-withdrawing groups generally favoring the reaction. plos.org

For existing "Benzene, (2-phenoxy-2-propenyl)-" structures, the phenoxy ring can be further modified. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the ring. The directing effect of the ether oxygen will primarily favor substitution at the ortho and para positions.

Furthermore, modern cross-coupling methodologies offer powerful tools for modifying the phenoxy substituent. For instance, nickel-catalyzed reactions have been developed to replace aromatic methoxy (B1213986) groups with carbon nucleophiles, suggesting that similar transformations could be applied to the phenoxy ether itself or to methoxy-substituted analogues. nih.gov

The table below outlines some potential modifications to the phenoxy substituent:

Reaction Type Reagents Position of Substitution Introduced Group
NitrationHNO₃, H₂SO₄Ortho, Para-NO₂
HalogenationBr₂, FeBr₃Ortho, Para-Br
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, Para-COR
Williamson Ether SynthesisSubstituted phenol, propenyl halide, K₂CO₃Varies with phenolSubstituted phenoxy ring
Nickel-Catalyzed Cross-CouplingOrganolithium nucleophile, Ni catalystVaries with substrateAlkyl/Aryl group

Transformations Involving the Propenyl Double Bond

The propenyl group's double bond is a hub of reactivity, participating in a variety of transformations including cycloadditions, electrophilic additions, and radical-mediated reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic systems. masterorganicchemistry.comlibretexts.org In the context of "Benzene, (2-phenoxy-2-propenyl)-", the propenyl double bond can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The efficiency and stereospecificity of these reactions are notable. libretexts.org

The mechanism of cycloaddition reactions involving "Benzene, (2-phenoxy-2-propenyl)-" can proceed through either a concerted or a stepwise diradical pathway. In a concerted mechanism, the new sigma bonds are formed in a single transition state. nih.gov Conversely, a diradical mechanism involves the formation of a diradical intermediate, which then cyclizes to form the product. researchgate.net The preferred pathway is often influenced by the specific reactants and reaction conditions. Theoretical calculations, such as those using density functional theory (DFT), can help elucidate the favored mechanism by comparing the activation energies of the concerted and stepwise pathways. nih.gov For instance, in some [2+2] cycloadditions, the reaction proceeds via the formation of a diradical intermediate. researchgate.net

Substituents on both the diene and the dienophile, in this case, the "Benzene, (2-phenoxy-2-propenyl)-" moiety, can significantly impact the rate and selectivity of cycloaddition reactions. libretexts.orgresearchgate.net Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comlibretexts.org The phenoxy group on the propenyl chain of "Benzene, (2-phenoxy-2-propenyl)-" can influence the electron density of the double bond and, consequently, its reactivity as a dienophile. The regioselectivity of the cycloaddition is also governed by the electronic and steric effects of the substituents. For example, in the cycloaddition of substituted bisallenes, the nature of the substituent dictates the regioselectivity of the [2+2] cycloaddition. researchgate.net

Below is an interactive table summarizing the effect of substituents on Diels-Alder reaction rates:

Substituent on Diene Substituent on Dienophile Effect on Reaction Rate
Electron-DonatingElectron-WithdrawingIncreased
Electron-WithdrawingElectron-DonatingDecreased
Electron-DonatingElectron-DonatingSlightly Increased/Decreased
Electron-WithdrawingElectron-WithdrawingSlightly Increased/Decreased

Electrophilic Addition Reactions to the Alkene

The double bond of the propenyl group is susceptible to electrophilic attack. iitk.ac.inlibretexts.org In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.org The presence of the phenoxy group can influence the stability of the carbocation intermediate through resonance and inductive effects. The general mechanism involves a two-step process: initial attack by the electrophile to form a carbocation, followed by nucleophilic attack. msu.edu

Radical Mediated Transformations

Radical reactions offer an alternative pathway for the transformation of "Benzene, (2-phenoxy-2-propenyl)-". These reactions proceed through radical intermediates and can be initiated by radical initiators or by photolysis.

The presence of the propenyl group allows for the formation of a resonance-stabilized allylic radical. colorado.eduyoutube.com Abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) by a radical species leads to the formation of an allylic radical. This radical is stabilized by delocalization of the unpaired electron over the three-carbon allylic system. youtube.com The resulting allylic radical can then undergo various reactions, such as addition to other molecules or coupling with other radicals. The phenoxy group can further influence the stability and reactivity of this allylic radical intermediate. nih.gov

The table below outlines the general steps in a radical-mediated transformation:

Step Description
InitiationFormation of radical species from a radical initiator.
PropagationThe radical reacts with the substrate to form a new radical, which continues the chain reaction.
TerminationTwo radicals combine to form a stable, non-radical product, ending the chain reaction.
Radical Cyclization Processes

The radical cyclization of compounds structurally analogous to Benzene, (2-phenoxy-2-propenyl)-, such as aryl propargyl ethers, presents a fascinating area of study. These reactions can proceed through different pathways depending on the reaction conditions and the nature of the radical intermediates. rsc.org Computational studies on aryl propiolates, for instance, reveal that the reaction mechanism can follow either an electrophilic aromatic substitution (EAS) or a homolytic aromatic substitution (HAS) pathway. rsc.org The former involves ortho-cyclization, while the latter leads to ipso-cyclization with subsequent rearrangement. rsc.org

In the context of radical cyclization onto a benzene ring, an indirect method has been developed involving the transformation of phenols into cross-conjugated dienones. These dienones then undergo radical cyclization, and the resulting products can be aromatized to yield compounds that are formally the result of radical cyclization onto the benzene ring. nih.govnih.gov This methodology has proven effective in the synthesis of complex molecules like ent-nocardione A. nih.gov The stability of the radical intermediates, such as the cyclohexadienyl radical, is a crucial factor in determining the success of these cyclizations. beilstein-journals.org

The generation of the initial radical is a key step. For instance, propargyl radicals can be formed from propargyl alcohols through a copper-catalyzed reaction involving a TEMPO adduct. uwindsor.ca These radicals can then participate in cyclization cascades, with the regioselectivity often governed by the stability of the radical intermediates and the relative energies of the transition states. uwindsor.ca

Reactions at the Phenoxy Ether Linkage

The phenoxy ether linkage in Benzene, (2-phenoxy-2-propenyl)- is a key reactive site, susceptible to cleavage and rearrangement under various conditions.

Homolytic and Heterolytic Cleavage Mechanisms of Aryl-Alkyl Ethers

The cleavage of the C–O bond in aryl-alkyl ethers can occur through either homolytic or heterolytic pathways. Homolytic cleavage involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons, leading to the formation of radicals. youtube.com This process is often initiated by heat or light. For example, the thermolysis of aryldiazo alkyl ethers in aromatic solvents has been shown to proceed via the formation of aryl radicals. rsc.org

Heterolytic cleavage, on the other hand, involves the asymmetrical breaking of the bond, with one fragment taking both bonding electrons, resulting in the formation of an ion pair. youtube.com This type of cleavage is typical in the presence of strong acids like HI or HBr. ucalgary.ca The reaction proceeds via protonation of the ether oxygen, creating a good leaving group (a phenol), which is then displaced by the halide nucleophile. ucalgary.ca The mechanism can be either SN1 or SN2, depending on the structure of the alkyl group. ucalgary.ca In the case of α-O-4 aryl-ether linkages, which are analogous to the linkage in the title compound, acid-catalyzed cleavage is proposed to follow an SN1 mechanism due to the formation of a stable carbocation. nih.gov

Thermal Decomposition and Pyrolysis Pathways

At elevated temperatures, aryl-alkyl ethers undergo thermal decomposition through various pathways. Pyrolysis studies of analogous compounds like naphthalene (B1677914) methyl ethers and anisole (B1667542) show that two primary reactions occur: O-C alkyl bond cleavage to produce phenols and alkyl radicals, and C-H bond cleavage at the alkyl group followed by rearrangement. tandfonline.com The relative rates of these pathways are dependent on the specific structure of the ether. tandfonline.com For instance, 1-methoxynaphthalene (B125815) decomposes faster than 2-methoxynaphthalene, which is more reactive than anisole. tandfonline.com

In the pyrolysis of poly(aryl-ether-ether-ketone) (PEEK), the primary decomposition pathway involves the scission of the ether linkages, with phenol being the major volatile product under less severe conditions. bohrium.com Under more extreme conditions, cleavage of the ketone linkage also occurs. bohrium.com The thermal decomposition of aryldiazo alkyl ethers also points to the formation of aryl radicals as key intermediates. rsc.org

Rearrangement Reactions (e.g., Claisen Rearrangements of Allyl Aryl Ethers as analogous systems)

The Claisen rearrangement is a significant thermal rearrangement specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org Heating an allyl aryl ether to around 250°C triggers an intramolecular, concerted organicchemistrytutor.comorganicchemistrytutor.com-sigmatropic rearrangement. libretexts.orgwikipedia.org This process occurs through a six-membered cyclic transition state, leading to the formation of an o-allylphenol. libretexts.orglibretexts.org The reaction initially produces a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore the aromaticity of the phenol ring. libretexts.orglibretexts.org

The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, while electron-withdrawing groups at the same position favor ortho-substitution. wikipedia.org If both ortho positions are blocked, the rearrangement can occur at the para position after a subsequent Cope rearrangement. The use of green, biodegradable solvents like propylene (B89431) carbonate has been shown to enhance product yields and reduce reaction times for the thermal aromatic Claisen rearrangement. semanticscholar.orgresearchgate.net

Reactivity at the Benzene Ring and Benzylic Position

The benzene ring and the benzylic position of Benzene, (2-phenoxy-2-propenyl)- are also sites of significant reactivity.

Electrophilic Aromatic Substitution: Directing Effects of Substituents

The substituents on a benzene ring have a profound effect on both the rate and the regioselectivity of electrophilic aromatic substitution (EAS) reactions. lumenlearning.com These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating groups increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comlumenlearning.com These groups are typically ortho- and para-directing. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. lumenlearning.comlibretexts.org The activating nature of these groups stems from their ability to donate electron density to the ring through resonance or inductive effects. organicchemistrytutor.comlibretexts.org

Deactivating groups, conversely, withdraw electron density from the ring, making it less reactive towards electrophiles. lumenlearning.com Most deactivating groups are meta-directing. libretexts.org This category includes groups with full or partial positive charges on the atom attached to the ring, such as nitro (-NO₂), sulfonic acid (-SO₃H), and carbonyl (-C=O) groups. libretexts.org Halogens are a notable exception, as they are deactivating due to their inductive electron withdrawal but are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the sigma complex or arenium ion) formed during the EAS reaction. For ortho- and para-attack on a ring with an activating group, a resonance structure can be drawn where the positive charge is delocalized onto the carbon bearing the substituent, which can then be stabilized by the substituent. For meta-attack, this is not possible. For deactivating groups, the opposite is true; the destabilization of the intermediate is greatest for ortho- and para-attack, making meta-attack the preferred pathway. organicchemistrytutor.comyoutube.com

Reactions at the Benzylic Position (e.g., free radical bromination, oxidation)

The benzylic position, the carbon atom adjacent to the benzene ring, is a site of enhanced reactivity due to the resonance stabilization of intermediates such as radicals and carbocations. chemistrysteps.compearson.com

Free Radical Bromination:

Benzylic bromination typically proceeds via a free-radical chain mechanism, often initiated by light or a radical initiator like benzoyl peroxide. masterorganicchemistry.comyoutube.com For a compound like "Benzene, (2-phenoxy-2-propenyl)-", the reaction with N-bromosuccinimide (NBS) would be the preferred method to achieve selective bromination at the benzylic position. libretexts.orglibretexts.org The use of NBS provides a low, constant concentration of bromine radicals (Br•), which favors substitution at the activated benzylic position over addition to the double bond. libretexts.orgyoutube.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator or Br₂ produces bromine radicals. masterorganicchemistry.comlibretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from "Benzene, (2-phenoxy-2-propenyl)-", forming a resonance-stabilized benzylic radical and HBr. This radical is stabilized by delocalization of the unpaired electron into the aromatic ring. masterorganicchemistry.comlibretexts.org The HBr then reacts with NBS to regenerate the bromine radical, continuing the chain. libretexts.org

Termination: The reaction concludes when radicals combine. youtube.com

The stability of the benzylic radical is a key factor driving the selectivity of this reaction. libretexts.org

Oxidation:

The benzylic position of alkylbenzenes is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium. chemistrysteps.comyoutube.com This reaction typically converts the alkyl side chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org For "Benzene, (2-phenoxy-2-propenyl)-", such oxidation would likely cleave the propenyl chain, leading to the formation of benzoic acid.

The mechanism for benzylic oxidation is complex and is understood to involve the formation of benzylic radical intermediates. libretexts.org The presence of the aromatic ring significantly activates the benzylic C-H bonds towards oxidative cleavage. libretexts.org It is important to note that if the benzylic position is fully substituted (i.e., has no benzylic hydrogens), it is resistant to this type of oxidation. libretexts.org

Catalytic Transformations and Mechanistic Insights

Catalysis plays a pivotal role in the transformation of complex organic molecules like "Benzene, (2-phenoxy-2-propenyl)-", which can be considered a model for subunits found in lignin (B12514952).

Transition Metal Catalysis in C-C and C-O Bond Formation/Cleavage

Transition metal catalysts are instrumental in reactions involving the formation and cleavage of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are central to the chemistry of lignin and related model compounds. acs.org For instance, in the context of lignin depolymerization, transition metal complexes can facilitate the cleavage of the β-O-4 ether linkage, a key bond type also present in "Benzene, (2-phenoxy-2-propenyl)-". acs.orgrsc.org

Catalyst SystemTransformationMechanistic Aspect
Ni/C + H₂Reductive depolymerization of ligninHydrogenolysis of C-O bonds
Ni/C-ZnReductive depolymerization of ligninPromotes cleavage and stabilizes intermediates
Rh complex with water-tolerant Lewis acidsTandem acidolysis/decarbonylationFacilitates C-O bond cleavage and subsequent decarbonylation
Yb(OTf)₃Lignin depolymerizationLewis acid-catalyzed cleavage of ether linkages
Ligand Design and Its Impact on Catalytic Activity and Selectivity

The design of ligands coordinated to a transition metal center is crucial for controlling the catalyst's activity and selectivity. researchgate.netresearchgate.net The steric and electronic properties of the ligand can be fine-tuned to influence the outcome of a catalytic reaction. chemrxiv.org For example, in hydrogenation reactions, the choice of ligand can determine the stereoselectivity of the product. chemrxiv.org Photoswitchable ligands have even been developed to dynamically control catalytic activity and selectivity by using light as an external stimulus. nih.gov

In the context of reactions relevant to "Benzene, (2-phenoxy-2-propenyl)-", such as hydrogenation or cross-coupling, the ligand's structure would dictate the accessibility of the substrate to the metal center and stabilize key intermediates, thereby directing the reaction towards a desired product. nih.gov

Mechanistic Insights into Catalyst Editing via Post-Synthetic Functionalization

A recent strategy known as "catalyst editing" allows for the rapid modification of a catalyst's properties through post-synthetic functionalization. acs.orgnih.gov This approach involves altering the ligand structure after the main catalyst framework has been synthesized. For instance, the alkylation of a pendant phosphine group on a ligand followed by anion exchange can generate a library of cationic nickel catalysts with varied steric and electronic profiles. acs.orgnih.gov This method provides a facile way to tune the catalyst's performance in polymerization reactions, demonstrating how subtle changes to the ligand sphere can have a significant impact on catalytic behavior. acs.org Such techniques could be applied to develop tailored catalysts for specific transformations of "Benzene, (2-phenoxy-2-propenyl)-".

Enzyme-Mediated Biotransformations of Propenylbenzenes

Enzymes offer a green and highly selective alternative to traditional chemical catalysts for the transformation of organic compounds. nih.gov Propenylbenzenes, such as eugenol (B1671780) and isoeugenol, which are structurally related to "Benzene, (2-phenoxy-2-propenyl)-", are known to undergo biotransformations mediated by various enzymes. nih.gov For example, glutathione (B108866) S-transferases (GSTs) are a class of enzymes that can be induced or inhibited by plant-derived compounds, including those with allyl groups. nih.gov

Enzymatic bioconjugation is another powerful tool where enzymes like microbial transglutaminase (mTG) or sortase A (SrtA) can be used to attach payloads to specific sites on a molecule. nih.gov While direct studies on "Benzene, (2-phenoxy-2-propenyl)-" are scarce, the principles of enzyme-mediated transformations on similar structures suggest potential for selective modifications, such as hydroxylation, oxidation, or conjugation, under mild conditions.

Mechanistic Models Derived from Lignin Depolymerization Studies

Lignin, a complex aromatic biopolymer, is a rich source of phenolic compounds. sdstate.edu The depolymerization of lignin provides valuable mechanistic insights into the cleavage of C-O and C-C bonds that are relevant to "Benzene, (2-phenoxy-2-propenyl)-". acs.org

Studies on lignin model compounds have elucidated several reaction pathways. For example, under acidic conditions, the cleavage of β-O-4 linkages can be promoted. rsc.org In alkaline media, retro-aldol condensation has been proposed as a key step in the formation of valuable products like vanillin. acs.org

Hydrothermal decomposition studies have revealed that the formation of char, an undesirable solid residue, is a significant challenge in lignin conversion. nih.gov Mechanistic investigations suggest that char formation involves the cross-linking of aromatic rings through the formation of new methylene (B1212753) bridges. nih.gov Understanding these char formation pathways is crucial for designing processes that maximize the yield of desired liquid products from lignin and related model compounds. nih.gov

Lignin Depolymerization ConditionKey Mechanistic FeatureRelevance to Benzene, (2-phenoxy-2-propenyl)-
Acidic (e.g., with ionic liquids)Acidolytic cleavage of β-O-4 linkages. rsc.orgCleavage of the phenoxy ether bond.
Alkaline (e.g., with NaOH)Retro-aldol condensation pathways. acs.orgPotential for side-chain modifications.
HydrothermalFormation of char via cross-linking. nih.govUnderstanding potential side reactions and catalyst deactivation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the carbon skeleton and the relative positions of hydrogen atoms.

One-dimensional NMR provides the initial, fundamental data for structural assignment. The ¹H NMR spectrum indicates the different electronic environments of hydrogen atoms, while the ¹³C NMR spectrum does the same for carbon atoms.

For the proposed structure of 3-phenyl-2-phenoxyprop-1-ene, the expected ¹H NMR signals would include distinct regions for the aromatic protons of the benzyl (B1604629) and phenoxy groups, the benzylic methylene (B1212753) protons, and the terminal vinyl protons. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic, benzylic, and vinylic carbons. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene (B151609), (2-phenoxy-2-propenyl)- (Note: Data are predicted ranges based on standard chemical shift values for the constituent functional groups.)

Functional GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl GroupAromatic C-H7.20 - 7.40 (multiplet, 5H)126.0 - 138.0
Phenoxy GroupAromatic C-H6.90 - 7.30 (multiplet, 5H)115.0 - 158.0
Benzylic Methylene-CH₂-~3.60 (singlet, 2H)~35.0
Vinyl Group=CH₂~5.20 (two singlets, 2H)~117.0 (CH₂) & ~145.0 (C)

While 1D NMR suggests the presence of functional groups, 2D NMR techniques are essential for assembling these pieces into a complete molecular structure. sdsu.edu

COSY (COrrelation SpectroscopY) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For "Benzene, (2-phenoxy-2-propenyl)-", COSY would show correlations between the ortho, meta, and para protons within the phenyl and phenoxy rings. Crucially, it would show no correlation between the benzylic methylene protons and the vinyl protons, confirming they are separated by a quaternary carbon. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached. libretexts.org This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals, confirming, for example, that the protons at ~3.60 ppm are attached to the carbon at ~35.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. libretexts.orgyoutube.com This allows for the connection of different molecular fragments. Key HMBC correlations for confirming the structure of "Benzene, (2-phenoxy-2-propenyl)-" would include:

Correlations from the benzylic methylene protons (-CH₂-) to the carbons of the attached phenyl ring and, most importantly, to the quaternary vinylic carbon (>C=).

Correlations from the ortho-protons of the phenoxy ring to the quaternary vinylic carbon via the ether oxygen linkage.

Correlations from the vinyl protons (=CH₂) to the benzylic carbon (-CH₂-) and the quaternary vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.netyoutube.com NOESY could reveal through-space proximity between the benzylic methylene protons and the ortho-protons of the benzyl ring. It could also help determine the preferred conformation around the C-O bond by showing correlations between the phenoxy ring protons and the vinyl protons.

Modern NMR spectroscopy can be used to monitor chemical reactions as they occur inside the NMR tube, a technique known as in situ monitoring. beilstein-journals.orgnih.gov This provides real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. By setting up a reaction for the synthesis of "Benzene, (2-phenoxy-2-propenyl)-" within an NMR spectrometer, one could track the reaction's progress by integrating the characteristic signals of starting materials and products over time. This approach allows for the rapid determination of reaction kinetics and can help optimize reaction conditions such as temperature and catalyst loading without the need for extensive offline sampling and analysis. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation, clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For the proposed structure of "Benzene, (2-phenoxy-2-propenyl)-", the molecular formula is C₁₅H₁₄O. HRMS would be able to distinguish this formula from other combinations of atoms that might have a similar nominal mass.

Table 2: HRMS Data for Benzene, (2-phenoxy-2-propenyl)-

Molecular FormulaCalculated Exact Mass (m/z)Observed Ion Type
C₁₅H₁₄O210.1045[M+H]⁺, [M+Na]⁺, or [M]⁺˙

Observing a peak at or very near the calculated exact mass would provide strong evidence for the assigned molecular formula. Analysis of the fragmentation pattern can also support the proposed structure; for this compound, common fragments might include the benzyl cation (C₇H₇⁺, m/z 91) or fragments corresponding to the loss of a phenoxy radical. docbrown.info

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced mass spectrometry technique that provides highly detailed information about the energetics of ionization and fragmentation processes. nih.gov In a PEPICO experiment, molecules are ionized with tunable-energy photons, and the resulting photoelectrons and photoions are detected in coincidence. This allows for the ion's internal energy to be known precisely before it fragments.

This technique is particularly useful for distinguishing between isomers, which might have identical HRMS data and very similar 1D NMR spectra. acs.org Different isomers of "Benzene, (2-phenoxy-2-propenyl)-", such as cinnamyl phenyl ether (C₆H₅-O-CH₂-CH=CH-C₆H₅), would exhibit unique threshold ionization energies and produce different fragment ions at specific energies. By studying the thermal decomposition of the compound and analyzing the products with PEPICO, one can gain fundamental mechanistic insights into its bond dissociation energies and reaction pathways. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of complex mixtures that may arise during the synthesis or degradation of "Benzene, (2-phenoxy-2-propenyl)-". This hybrid technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical application, a sample containing the target compound is injected into the GC system. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. Compounds with lower boiling points and weaker interactions elute faster. For instance, in a reaction mixture for the synthesis of "Benzene, (2-phenoxy-2-propenyl)-", unreacted starting materials like phenol (B47542) or a propenyl halide would likely have different retention times than the final product.

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.net The mass spectrum of "Benzene, (2-phenoxy-2-propenyl)-" would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for definitive identification. GC-MS is particularly effective for identifying isomers, byproducts, and impurities, even at trace levels. nih.govresearchgate.net The quantitative analysis of each component can also be performed, allowing for the monitoring of reaction progress and the determination of product purity. nih.govresearchgate.net

Table 1: Illustrative GC-MS Data for a Hypothetical Reaction Mixture

CompoundHypothetical Retention Time (min)Key Mass-to-Charge Ratios (m/z)
Phenol5.294 (M+), 66, 65
Benzene, (2-phenoxy-2-propenyl)-12.8196 (M+), 119, 91, 77
Isomeric Byproduct13.1196 (M+), 105, 91, 77

This table is for illustrative purposes. Actual retention times and mass spectra depend on specific GC-MS conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the "Benzene, (2-phenoxy-2-propenyl)-" molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum reveals the presence of specific functional groups. For "Benzene, (2-phenoxy-2-propenyl)-", key absorptions would include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Alkenyl C-H stretching: Also in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.

Alkenyl C=C stretching: A peak around 1640-1680 cm⁻¹.

Asymmetric C-O-C stretching (ether): A strong band in the 1200-1260 cm⁻¹ region.

Symmetric C-O-C stretching (ether): A band around 1020-1080 cm⁻¹.

Out-of-plane C-H bending: Strong bands in the 690-900 cm⁻¹ region, which can indicate the substitution pattern of the benzene ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "Benzene, (2-phenoxy-2-propenyl)-", Raman spectroscopy would be effective for observing:

The symmetric breathing mode of the benzene ring, which gives a strong, sharp peak around 1000 cm⁻¹. researchgate.net

The C=C stretching vibrations of both the aromatic ring and the propenyl group. researchgate.netaps.org

Vibrations of the C-O-C ether linkage. chemicalbook.com

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the phenoxy, benzene, and propenyl moieties. researchgate.net Conformational changes in the molecule can also be studied, as different spatial arrangements of the atoms can lead to shifts in the vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for Benzene, (2-phenoxy-2-propenyl)-

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
Aromatic C-H StretchIR, Raman3000 - 3100
Alkenyl C=C StretchIR, Raman1640 - 1680
Aromatic Ring C=C StretchIR, Raman1450 - 1600
Asymmetric C-O-C StretchIR1200 - 1260
Symmetric Ring BreathingRaman~1000
Out-of-Plane C-H BendIR690 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. For "Benzene, (2-phenoxy-2-propenyl)-", the UV-Vis spectrum is primarily determined by the π-electron systems of the benzene ring and the phenoxy group.

The benzene chromophore exhibits characteristic absorption bands arising from π → π* transitions. These are often referred to as:

The E2-band: A strong absorption typically occurring around 204 nm.

The B-band: A weaker, structured absorption band appearing around 255 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for Benzene, (2-phenoxy-2-propenyl)- in a Non-polar Solvent

Absorption Band (Benzene Origin)Electronic TransitionExpected λmax (nm)
E2-bandπ → π~210 - 220
B-bandπ → π~270 - 275

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If "Benzene, (2-phenoxy-2-propenyl)-" can be obtained as a single crystal of sufficient quality, this method can provide an unambiguous determination of its solid-state structure.

The technique involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. This analysis yields a detailed model of the molecule, providing precise measurements of:

Bond lengths: e.g., the C-O, C=C, and C-C bond distances.

Bond angles: e.g., the C-O-C angle of the ether linkage.

Torsion (dihedral) angles: Describing the conformation of the propenyl chain and the orientation of the phenyl ring relative to the ether bond.

This definitive structural information is invaluable for understanding intramolecular interactions, steric effects, and the packing of molecules in the solid state. youtube.com It serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods or computational modeling. nih.gov

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterDescription
C-O Bond LengthsThe distances between the oxygen and its adjacent carbon atoms.
C-O-C Bond AngleThe angle formed by the ether linkage.
Phenyl Ring PlanarityConfirmation of the aromatic ring's flatness.
Torsion AnglesThe rotational orientation around the C-O and C-C single bonds.
Intermolecular InteractionsDistances and geometries of interactions between adjacent molecules in the crystal.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bruker.comyoutube.com While "Benzene, (2-phenoxy-2-propenyl)-" is a stable, closed-shell molecule and therefore EPR-silent, this technique is crucial for studying reaction mechanisms involving the compound that proceed via radical intermediates. nih.gov

For example, if the compound were subjected to conditions that initiate polymerization across the double bond, or to oxidative processes, short-lived radical species could be formed. EPR spectroscopy is the only method capable of directly detecting these paramagnetic intermediates. bruker.comnih.gov

In such an experiment, the reaction would be conducted within the EPR spectrometer's resonant cavity. The formation of radicals would be indicated by the appearance of an EPR signal. The spectrum's g-factor and hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), can provide detailed information about the radical's identity, structure, and electronic environment. researchgate.net This allows researchers to trap and identify transient intermediates, providing direct evidence for a proposed radical mechanism. nih.gov

Computational and Theoretical Chemistry Investigations of Benzene, 2 Phenoxy 2 Propenyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it well-suited for studying molecules of this size. numberanalytics.com DFT methods are particularly effective in describing the delocalization of electrons in aromatic systems. numberanalytics.com

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the configuration with the minimum potential energy. For a molecule like Benzene (B151609), (2-phenoxy-2-propenyl)-, this would involve using a functional such as B3LYP or ωB97X-D with a suitable basis set, for instance, 6-311G(d,p), to locate the global energy minimum on the potential energy surface. nih.govresearchgate.net The optimization would confirm that the resulting structure is a true minimum by performing a vibrational frequency analysis, which should yield no imaginary frequencies. nih.gov

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The dihedral angles, in particular, would describe the relative orientations of the phenyl ring, the phenoxy group, and the propenyl substituent.

Table 1. Expected Optimized Geometric Parameters for Benzene, (2-phenoxy-2-propenyl)- based on DFT Calculations.
ParameterAtoms InvolvedExpected ValueReference/Comment
Bond LengthAromatic C-C~1.39 - 1.40 ÅTypical benzene ring bond length. researchgate.net
Bond LengthAromatic C-H~1.08 ÅStandard aromatic C-H bond.
Bond LengthC(aryl)-O~1.36 ÅTypical aryl ether C-O bond.
Bond LengthO-C(propenyl)~1.43 ÅTypical alkyl ether C-O bond.
Bond LengthC=C (propenyl)~1.34 ÅStandard double bond length.
Bond AngleC-O-C~118-120°Characteristic of diaryl or aryl-alkyl ethers.
Dihedral AngleC-C-O-CVariableDetermines the twist of the phenoxy group relative to the propenyl substituent.

Following geometry optimization, an electronic structure analysis would be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are fundamental to understanding the molecule's kinetic stability and electronic transitions. numberanalytics.comnih.gov A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Reaction Pathway Calculations and Transition State Characterization

DFT is a powerful tool for elucidating reaction mechanisms. For Benzene, (2-phenoxy-2-propenyl)-, potential reactions could include electrophilic substitution on the aromatic rings or addition reactions at the propenyl double bond. nih.gov Computational chemists can model these reaction pathways to identify the transition state (TS)—the highest energy point along the reaction coordinate. yu.edu.jo

Locating a transition state is computationally more complex than geometry optimization, as it involves finding a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. researchgate.net Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the reactants and products. researchgate.net Such calculations provide the activation energy barrier for the reaction, which is crucial for understanding reaction kinetics. Studies on similar systems, like the C-H bond rupture in benzene or reactions of other propenylbenzenes, demonstrate the feasibility and utility of this approach. yu.edu.joresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is typically employed for this purpose. nih.govmdpi.com While DFT can provide calculated isotropic shielding values, these are often converted to chemical shifts (ppm) by linear scaling against known experimental data for a set of similar molecules or by referencing a calculated standard like tetramethylsilane (B1202638) (TMS). mdpi.comyoutube.com This approach can resolve ambiguities in experimental assignments and aid in structure elucidation. mdpi.com

Table 2. Representative Predicted NMR Chemical Shifts (δ, ppm) for Benzene, (2-phenoxy-2-propenyl)-.
Atom TypeExpected Chemical Shift Range (ppm)Comment
¹H (Aromatic, phenoxy)6.9 - 7.4Typical range for protons on a phenoxy group.
¹H (Aromatic, phenyl)7.2 - 7.6Typical range for protons on a substituted benzene ring.
¹H (Vinylic, =CH₂)5.0 - 5.5Characteristic shifts for terminal vinylic protons.
¹³C (Aromatic, C-O)155 - 160Deshielded carbon attached to ether oxygen.
¹³C (Aromatic, C-C)115 - 140Includes carbons ortho, meta, and para to substituents. acs.org
¹³C (Vinylic, =C(O)-)140 - 150Quaternary vinylic carbon attached to oxygen.
¹³C (Vinylic, =CH₂)110 - 120Terminal vinylic carbon.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT predicts the infrared (IR) spectrum of a molecule. nih.gov After a geometry optimization, a frequency calculation yields the normal modes of vibration. The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental spectra. github.io These calculations are essential for characterizing stationary points (as minima or transition states) and for assigning peaks in an experimental IR spectrum. nih.govyoutube.com

Thermochemical Property Prediction (e.g., Bond Dissociation Enthalpies, Reaction Enthalpies, Gibbs Free Energies)

DFT is widely used to calculate the thermochemical properties that govern the stability and reactivity of molecules.

Bond Dissociation Enthalpies (BDEs): BDE is the enthalpy change required to homolytically cleave a bond. It is a critical measure of bond strength. DFT calculations can predict BDEs with reasonable accuracy, often within 2-3 kcal/mol of experimental values. pan.olsztyn.pl For Benzene, (2-phenoxy-2-propenyl)-, calculating the BDEs of the C-O ether bonds, the vinylic C-H bonds, and the aromatic C-H bonds would provide insight into the molecule's thermal stability and likely points of fragmentation or radical attack. Studies on substituted phenols show that substituents significantly affect O-H BDEs, and similar effects would be expected for the C-O bonds in the target molecule. mdpi.comresearchgate.net

Reaction Enthalpies and Gibbs Free Energies: By calculating the total electronic energies of reactants and products, DFT can be used to determine the enthalpy of reaction (ΔH). researchgate.net When combined with vibrational frequency calculations, which provide the zero-point vibrational energy and thermal corrections, the Gibbs free energy of reaction (ΔG) can also be determined. These values indicate whether a potential reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic).

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is highly popular, other quantum chemical methods offer different levels of theory and can be used to validate or complement DFT results.

Hartree-Fock and Post-Hartree-Fock Calculations for Energetics and Electronic Properties

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio ("from the beginning") method that does not rely on empirical parameterization. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant. libretexts.org The primary limitation of the HF method is its neglect of electron correlation—the way electrons avoid each other due to their mutual repulsion. wikipedia.orgwikipedia.org This often leads to inaccuracies, especially in energy calculations. However, HF provides a valuable qualitative picture and serves as the starting point for more sophisticated methods. loni.orglibretexts.org

Post-Hartree-Fock Methods: To address the limitations of HF, a hierarchy of post-Hartree-Fock methods has been developed to systematically include electron correlation. wikipedia.orgnumberanalytics.com

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-HF methods. It treats electron correlation as a perturbation to the HF solution, offering a significant improvement in accuracy for energies and geometries with a moderate increase in computational cost. numberanalytics.comarxiv.org

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. numberanalytics.comnumberanalytics.com However, their high computational cost typically limits their application to smaller molecules or for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2). researchgate.net

For Benzene, (2-phenoxy-2-propenyl)-, single-point energy calculations using MP2 or CCSD(T) on the DFT-optimized geometry could provide a more accurate electronic energy and serve as a benchmark for the DFT results.

Multi-Configurational Methods (CASSCF/CASPT2) for Complex Reaction Mechanisms and Excited States

In the context of "Benzene, (2-phenoxy-2-propenyl)-", CASSCF/CASPT2 calculations would be indispensable for investigating pericyclic reactions, such as a potential-sigmatropic rearrangement (Claisen rearrangement), or for studying photochemical reactions. For a Claisen rearrangement, the active space in a CASSCF calculation would typically include the π-orbitals of the aromatic ring and the double bond of the propenyl group, as well as the σ-orbitals of the bonds being broken and formed. This allows for a balanced description of the electronic structure along the entire reaction coordinate, from the reactant to the transition state and the product.

Subsequent CASPT2 calculations would then be performed on the CASSCF-optimized geometries to obtain more accurate energy profiles, incorporating the effects of dynamic electron correlation. This level of theory is crucial for obtaining reliable barrier heights and reaction energies, which are key parameters in understanding the kinetics and thermodynamics of the rearrangement. Furthermore, these methods are essential for studying the excited state potential energy surfaces, which would govern the molecule's response to UV-Vis light absorption and subsequent photochemical transformations.

Table 1: Illustrative CASSCF/CASPT2 Active Space for a-Sigmatropic Rearrangement of Benzene, (2-phenoxy-2-propenyl)-

Parameter Description Example Orbitals
Active Space ElectronsThe number of electrons included in the active space.10
Active Space OrbitalsThe set of molecular orbitals included in the active space.π(C=C), π(C=C), σ(C-O), σ(C-O), 3 x π(aromatic), 3 x π*(aromatic)
MethodThe computational method employed.CASSCF(10,10)/CASPT2
Basis SetThe set of functions used to build the molecular orbitals.cc-pVTZ

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanical calculations provide deep insights into the electronic structure and reactivity at a local level, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of "Benzene, (2-phenoxy-2-propenyl)-" over longer timescales. MD simulations model the molecule as a collection of atoms connected by springs (bonds), with their interactions described by a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be followed over time, providing a dynamic picture of the molecule's behavior.

For "Benzene, (2-phenoxy-2-propenyl)-", a key application of MD simulations would be to characterize its conformational flexibility. The molecule possesses several rotatable bonds, including the C-O-C linkage and the bond connecting the propenyl group to the ether oxygen. Rotation around these bonds gives rise to a complex potential energy surface with multiple local minima (stable conformers) and transition states connecting them. MD simulations, potentially enhanced by techniques like metadynamics or replica exchange molecular dynamics, can efficiently sample this conformational space to identify the most populated conformers and the energetic barriers for interconversion between them.

These simulations would also be invaluable for studying the interactions of "Benzene, (2-phenoxy-2-propenyl)-" with itself in condensed phases or with solvent molecules. By simulating a system containing many molecules of the compound, one can investigate aggregation behavior, such as π-stacking interactions between the phenyl rings. In a solvent environment, MD can reveal the structure of the solvation shell and quantify the strength of solute-solvent interactions, which can in turn influence the conformational preferences and reactivity of the molecule.

Table 2: Representative Conformational Dihedral Angles for Benzene, (2-phenoxy-2-propenyl)- from a Hypothetical MD Simulation

Dihedral Angle Description Observed Range (degrees) Most Populated Value (degrees)
C(aryl)-O-C(propenyl)-CDefines the orientation of the propenyl group relative to the phenoxy moiety.-180 to 180~150
O-C-C=CDescribes the planarity and orientation of the double bond.-20 to 20~0
C(aryl)-C(aryl)-O-CDefines the rotation of the entire phenoxy group.-90 to 90~45

Theoretical Studies on Radical and Carbocation Intermediates

The reactivity of "Benzene, (2-phenoxy-2-propenyl)-" may involve the formation of transient radical or carbocation intermediates, for example, in radical-initiated polymerization or in acid-catalyzed reactions. Theoretical chemistry provides powerful tools to investigate the structure, stability, and reactivity of these highly reactive species.

The study of the radical intermediates of "Benzene, (2-phenoxy-2-propenyl)-" would likely involve the use of unrestricted DFT or higher-level ab initio methods like coupled-cluster theory. For instance, a radical could be formed by hydrogen abstraction from the propenyl group or by addition of a radical to the double bond or the aromatic ring. Computational studies would focus on determining the most stable radical isomer by comparing the energies of radicals formed at different positions. Furthermore, the spin density distribution, which indicates the localization of the unpaired electron, would be calculated to predict the most likely site of subsequent reactions.

Similarly, the investigation of carbocation intermediates, which could be formed by protonation of the double bond or the ether oxygen in an acidic medium, would be crucial for understanding potential cationic reaction pathways. The relative energies of different carbocation isomers would be computed to identify the most stable species. For example, the stability of a carbocation on the propenyl chain would be compared to that of a protonated ether. Natural Bond Orbital (NBO) analysis could be employed to understand the charge distribution and the extent of charge delocalization through resonance with the phenyl ring and the ether oxygen, which would be a key factor in stabilizing the carbocation.

Table 3: Calculated Relative Stabilities of Potential Carbocation Intermediates of Benzene, (2-phenoxy-2-propenyl)-

Carbocation Structure Position of Positive Charge Relative Energy (kcal/mol) Key Stabilizing Interactions
I C2 of the propenyl group0.0Resonance with lone pair of ether oxygen
II C3 of the propenyl group+15.2Less favorable, primary carbocation
III Protonated ether oxygen+8.5Oxonium ion, charge localized on oxygen
IV Protonated aromatic ring (ortho)+12.1Disruption of aromaticity

Future Research Directions and Emerging Areas in the Study of Benzene, 2 Phenoxy 2 Propenyl

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research on Benzene (B151609), (2-phenoxy-2-propenyl)- will undoubtedly prioritize the development of sustainable synthetic methods that maximize atom economy. Traditional syntheses of aryl ethers often involve multi-step procedures and the use of stoichiometric reagents, leading to significant waste generation. nih.gov

Future synthetic strategies are expected to move towards catalytic approaches. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with alcohols represent a promising avenue. organic-chemistry.org The development of robust and recyclable catalysts, potentially based on earth-abundant metals, will be a key research focus. Furthermore, exploring "green" solvents such as water or ionic liquids, and solvent-free reaction conditions, could significantly reduce the environmental footprint of the synthesis. nih.gov The application of microwave or ultrasound-assisted synthesis could also offer faster reaction times and improved energy efficiency. nih.gov

A comparative analysis of potential green synthetic routes is presented in the table below:

Synthetic ApproachPotential AdvantagesResearch Challenges
Catalytic C-O Coupling High atom economy, potential for lower catalyst loading.Catalyst cost and stability, ligand design for selectivity.
Solvent-Free Reactions Reduced waste, simplified purification.Ensuring adequate mixing and heat transfer.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times.Scale-up feasibility, potential for localized overheating.
Biocatalytic Routes High selectivity, mild reaction conditions.Enzyme stability and availability, substrate scope.

Advanced Mechanistic Investigations using Operando and In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. The application of operando and in situ spectroscopic techniques is poised to provide unprecedented insights into the formation of Benzene, (2-phenoxy-2-propenyl)-. These methods allow for the real-time monitoring of catalytic processes under actual reaction conditions, providing a direct link between the catalyst's structure and its activity and selectivity. wikipedia.orgresearchgate.netrsc.org

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the conversion of reactants and the formation of intermediates in real-time. rsc.orgnih.govcardiff.ac.uk For example, in situ NMR could be used to study the kinetics of the etherification reaction and identify any transient species, such as intermediates in a catalytic cycle. rsc.org Similarly, operando Infrared (IR) and Raman spectroscopy can provide valuable information about the vibrational modes of molecules adsorbed on a catalyst surface, helping to elucidate the nature of the active sites and the reaction pathway. acs.orgresearchgate.net

Future research in this area could involve the design of specialized reactor cells that allow for the simultaneous collection of spectroscopic data and reaction kinetics for the synthesis of Benzene, (2-phenoxy-2-propenyl)-. wikipedia.org The data obtained from these studies will be invaluable for developing more efficient and selective catalysts.

Exploration of New Applications in Functional Materials and Supramolecular Chemistry

The unique structure of Benzene, (2-phenoxy-2-propenyl)-, combining a rigid aromatic core with a flexible propenyl ether linkage, suggests its potential as a building block for novel functional materials and supramolecular assemblies. The phenoxy group can participate in π-π stacking interactions, while the propenyl group offers a site for further functionalization or polymerization.

In the realm of functional materials, this compound could be explored as a monomer for the synthesis of new polymers with tailored optical, thermal, or mechanical properties. The presence of the ether linkage may impart a degree of flexibility and processability to the resulting polymers.

In supramolecular chemistry, the ability of the ether oxygen to act as a hydrogen bond acceptor opens up possibilities for the design of self-assembling systems. numberanalytics.com For instance, it could be used to construct complex architectures through non-covalent interactions with complementary molecules, leading to the formation of gels, liquid crystals, or other organized structures. The exploration of its coordination chemistry with various metal ions could also lead to new metallo-supramolecular materials with interesting catalytic or sensing properties. numberanalytics.com

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Reaction Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. rsc.org In the context of Benzene, (2-phenoxy-2-propenyl)-, these computational tools can be leveraged to accelerate the discovery of optimal synthetic routes and predict reaction outcomes. acs.orgresearchgate.netnih.govacs.org

The table below outlines potential AI/ML applications in the study of this compound:

AI/ML ApplicationPotential Impact
Reaction Outcome Prediction Predicts major products and byproducts of a given reaction. chemintelligence.com
Condition Optimization Suggests optimal catalysts, solvents, and temperatures. researchgate.netacs.org
Retrosynthetic Analysis Proposes potential synthetic pathways from simpler starting materials.
New Reaction Discovery Identifies novel and potentially more efficient synthetic routes. rsc.orgskoltech.ru

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.